methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride is a chemical compound with significant relevance in various fields of scientific research. This compound is a derivative of butanoic acid and contains both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of hydrochloric acid, which acts as a catalyst. This reaction is usually carried out at room temperature and results in the formation of the methyl ester hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of flow microreactors. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to modulation of biological activities and pathways, making it a valuable compound for studying biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-aminobutanoate hydrochloride
- Methyl (3R)-3-(benzylamino)butanoate hydrochloride
- Methyl (3R)-3-pyrrolidinecarboxylate hydrochloride
Uniqueness
Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride, also known as Methyl 4-amino-3-hydroxybutanoate hydrochloride, is a compound of significant interest in biochemical research due to its potential therapeutic applications and its role in various metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
This compound is a chiral molecule characterized by the presence of an amino group, a hydroxyl group, and a methyl ester. Its molecular formula is C5H12ClN2O3, and it has a molar mass of approximately 182.61 g/mol. The presence of the chiral center at the third carbon atom (C-3) is crucial for its biological activity, influencing its interaction with enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways:
- Enzymatic Substrate : The compound acts as a substrate for various enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. These metabolites can modulate physiological responses in different tissues.
- Inhibition of Enzymes : It has been shown to inhibit specific enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to changes in histone modifications and affect cellular processes like differentiation and apoptosis .
- Activation of Receptors : this compound can bind to hydroxycarboxylic acid receptors (HCAR2), influencing adipose tissue metabolism and overall energy homeostasis .
Biological Effects
The compound exhibits various biological effects based on its mechanism of action:
- Metabolic Regulation : It influences metabolic pathways related to energy production and utilization, potentially aiding in conditions like obesity and diabetes .
- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, possibly through the modulation of oxidative stress pathways .
- Therapeutic Potential : Due to its ability to modulate gene expression and metabolic pathways, it is being investigated for therapeutic applications in conditions such as cancer and metabolic disorders.
Case Studies
- Metabolic Pathway Studies : A study demonstrated that this compound enhances NADH regeneration in enzymatic reactions, which is critical for maintaining cellular energy levels .
- Therapeutic Applications : In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating inflammatory diseases .
Data Tables
Study | Findings | Implications |
---|---|---|
Study 1 | Enhanced NADH regeneration | Supports energy metabolism |
Study 2 | Inhibition of HDACs | Potential for cancer therapy |
Study 3 | Modulation of cytokines | Anti-inflammatory effects |
Properties
IUPAC Name |
methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTJXLJKGLUWMY-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.